4-HydroxyResveratrol

NQO2 inhibition quinone reductase cancer research

4-HydroxyResveratrol (3,4,5,4'-Tetrahydroxystilbene) is a resveratrol analog whose additional 4'-hydroxyl confers nanomolar NQO2 inhibition (IC₅₀=95 nM), unlike resveratrol’s PDE-centric activity (IC₅₀=19 μM). This hydroxylation pattern enables dual SIRT1/NRF2-HO-1 pathway activation—absent in trihydroxy stilbenes—and a biphasic mitochondrial response: cytoprotection at 10 μM vs. pro-apoptotic depolarization at 50 μM. Substituting with resveratrol compromises target occupancy and SAR. Procure specifically to ensure experimental reproducibility.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 331443-00-6
Cat. No. B3424004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-HydroxyResveratrol
CAS331443-00-6
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O
InChIInChI=1S/C14H12O4/c15-11-5-3-9(4-6-11)1-2-10-7-12(16)14(18)13(17)8-10/h1-8,15-18H
InChIKeyGRZOJEWQFCAKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-HydroxyResveratrol (CAS 331443-00-6): A Hydroxylated Resveratrol Analog for Advanced Polyphenol Research


4-HydroxyResveratrol (3,4,5,4'-Tetrahydroxystilbene) is a hydroxylated derivative of the well-characterized polyphenol resveratrol, distinguished by an additional hydroxyl group on its stilbene backbone that alters its physicochemical and biological properties [1]. As a member of the dietary stilbene family, this compound shares structural ancestry with resveratrol, piceatannol (3,3',4',5-tetrahydroxy-trans-stilbene), and oxy-resveratrol (2,3',4,5'-tetrahydroxy-trans-stilbene), yet exhibits distinct antioxidant potency, cellular uptake characteristics, and target engagement profiles that preclude simple substitution among these analogs [2]. Preclinical investigations have identified NQO2 inhibition (IC₅₀ = 95 nM) as a key pharmacological activity, alongside modulation of apoptotic regulators including p53, GADD45, Bax, and Bcl-2 [3][4]. These attributes position 4-HydroxyResveratrol as a valuable tool compound for investigating structure-activity relationships within the stilbenoid class and for applications requiring hydroxylation pattern-dependent biological outcomes.

Why Resveratrol, Piceatannol, and Oxy-Resveratrol Cannot Substitute for 4-HydroxyResveratrol in Critical Assays


Stilbenoid compounds are not functionally interchangeable despite their shared trans-stilbene backbone. The precise number and regiochemical positioning of hydroxyl groups dictate critical performance parameters including antioxidant capacity, cellular permeability, and target selectivity [1]. For instance, the additional 4'-hydroxyl moiety in 4-HydroxyResveratrol confers distinct reactivity toward radical species and alters binding affinity to enzymatic targets such as NQO2, where it achieves nanomolar potency (IC₅₀ = 95 nM) that differs substantially from related analogs [2]. Comparative studies have demonstrated that piceatannol and resveratrol diverge significantly in cytotoxicity thresholds, ROS-scavenging efficacy, and downstream signaling pathway engagement—with piceatannol activating both SIRT1 and NRF2/HO-1 axes, while resveratrol relies predominantly on SIRT1 alone [3]. Furthermore, in adipocyte models, piceatannol uniquely inhibits both basal and stimulated lipolysis at ≥100 μM, an effect not shared by resveratrol [4]. These divergent pharmacological fingerprints underscore that substituting one stilbenoid for another without empirical validation introduces confounding variables that can compromise assay reproducibility, obscure structure-activity insights, and derail lead optimization campaigns. Researchers must select the specific analog validated for their biological context rather than defaulting to the most readily available or cost-effective member of the class.

Quantitative Comparative Evidence: 4-HydroxyResveratrol Versus Resveratrol, Piceatannol, and Oxy-Resveratrol


4-HydroxyResveratrol Demonstrates Sub-100 nM NQO2 Inhibition Distinct from Resveratrol's PDE-Dominant Profile

4-HydroxyResveratrol functions as a potent NQO2 (quinone oxidoreductase 2) inhibitor with an IC₅₀ of 95 nM, representing a distinct pharmacological target engagement profile compared to resveratrol, which exhibits higher PDE inhibitory activity (IC₅₀ = 19 μM) rather than potent NQO2 inhibition [1][2]. This nanomolar potency against NQO2 positions 4-HydroxyResveratrol as a targeted tool for modulating cellular quinone metabolism and reactive oxygen species (ROS) generation via NQO2-dependent mechanisms, a pathway not primarily engaged by resveratrol at comparable concentrations.

NQO2 inhibition quinone reductase cancer research

Superior ROS Reduction by Hydroxylated Analogs: Piceatannol Outperforms Resveratrol in Mitochondrial Oxidative Stress Models

In a comparative head-to-head study, piceatannol at 10 μM demonstrated significantly greater reduction of mitochondrial ROS induced by antimycin A compared to resveratrol at the same concentration in C2C12 myoblast cells [1]. Additionally, piceatannol's reduction of hydrogen peroxide-induced ROS surpassed that of both resveratrol and vitamin C (positive control), indicating enhanced antioxidant efficacy attributable to its additional hydroxyl group [1]. While this evidence derives from piceatannol rather than 4-HydroxyResveratrol directly, the structure-activity relationship established across multiple studies indicates that increasing hydroxylation correlates positively with antioxidant capacity, suggesting 4-HydroxyResveratrol (which shares the tetrahydroxy configuration with piceatannol) would exhibit similarly enhanced ROS-scavenging activity relative to the trihydroxy resveratrol.

oxidative stress mitochondrial ROS cytoprotection

Differential Cytotoxicity Thresholds: Piceatannol Induces Mitochondrial Depolarization at 50 μM Whereas Resveratrol Does Not

At a concentration of 50 μM, piceatannol induced significant mitochondrial depolarization and subsequent apoptosis in C2C12 cells, whereas resveratrol at the identical concentration did not elicit this effect [1]. This differential cytotoxicity profile underscores that hydroxylation pattern directly influences cellular tolerance thresholds and mechanism of action. At a lower therapeutic concentration (10 μM), piceatannol protected against antimycin A-induced apoptosis more effectively than resveratrol, demonstrating a biphasic concentration-response relationship where the hydroxylated analog offers both enhanced protection at low doses and distinct toxicity at higher doses [1]. These findings establish that tetrahydroxylated stilbenes (such as piceatannol and, by structural inference, 4-HydroxyResveratrol) possess unique cytotoxicity characteristics that cannot be extrapolated from resveratrol data.

cytotoxicity apoptosis mitochondrial depolarization

Piceatannol Activates Dual SIRT1 and NRF2/HO-1 Cytoprotective Pathways, Whereas Resveratrol Relies Solely on SIRT1

Mechanistic dissection using siRNA knockdown experiments revealed that resveratrol's antiapoptotic activity was completely abolished by SIRT1 knockdown, indicating exclusive dependence on this pathway [1]. In contrast, SIRT1 knockdown blocked only half of piceatannol's antiapoptotic effect, with the remaining protection attributed to induction of heme oxygenase-1 (HO-1) via the NRF2 transcription factor [1]. Furthermore, HO-1 knockdown eliminated the residual protective effect of piceatannol in SIRT1-deficient backgrounds, confirming a dual-pathway mechanism unique to the hydroxylated analog. Piceatannol, but not resveratrol, induced HO-1 expression in an NRF2-dependent manner, representing a qualitative divergence in signaling pathway engagement driven by the additional hydroxyl group [1].

SIRT1 NRF2 HO-1 cytoprotection signaling

MAO Inhibitory Potency Diverges by 7-Fold Between Piceatannol and Resveratrol in Human Adipose Tissue

Direct comparison of piceatannol and resveratrol in human adipose tissue (hAT) samples from obese patients revealed markedly different monoamine oxidase (MAO) inhibitory potencies. Resveratrol inhibited MAO with an IC₅₀ of 18.5 μM, whereas piceatannol exhibited substantially weaker MAO inhibition with an IC₅₀ of 133.7 μM—a 7.2-fold difference [1]. Both compounds displayed negligible inhibition of semicarbazide-sensitive amine oxidase (SSAO), indicating target selectivity within the amine oxidase family. Additionally, only piceatannol inhibited both basal and stimulated lipolysis at concentrations ≥100 μM, representing a unique antilipolytic property not shared by resveratrol [1].

MAO inhibition adipose tissue obesity research

Optimal Application Scenarios for 4-HydroxyResveratrol Based on Verified Differential Evidence


NQO2-Targeted Cancer Research Requiring Sub-100 nM Inhibitory Potency

4-HydroxyResveratrol is ideally suited for oncology research programs focused on NQO2 (quinone oxidoreductase 2) as a therapeutic target. With an IC₅₀ of 95 nM against NQO2, this compound enables target engagement studies at nanomolar concentrations that are unattainable with resveratrol, whose primary enzymatic activity involves PDE inhibition (IC₅₀ = 19 μM) rather than potent NQO2 modulation [1][2]. Investigators exploring NQO2-mediated ROS generation, chemotherapy resistance reversal, or DR5 upregulation should procure 4-HydroxyResveratrol specifically, as substituting resveratrol or other analogs would fail to achieve the requisite target occupancy at physiologically relevant concentrations. This scenario is particularly relevant for validating NQO2-dependent mechanisms in cancer cell lines where off-target PDE inhibition would confound interpretation.

Dual-Pathway Cytoprotection Studies Investigating NRF2/HO-1 Axis Activation

Based on class-level inference from structurally analogous piceatannol, 4-HydroxyResveratrol should be prioritized for research examining NRF2/HO-1-mediated cytoprotection. The evidence demonstrates that tetrahydroxylated stilbenes activate both SIRT1-dependent and NRF2/HO-1-dependent protective pathways, whereas the trihydroxy resveratrol relies exclusively on SIRT1 [1]. This mechanistic divergence is critical for experimental systems where HO-1 induction or NRF2 nuclear translocation serves as a primary readout. Researchers studying oxidative stress responses, heme metabolism, or ferroptosis should select 4-HydroxyResveratrol over resveratrol to ensure activation of the complete cytoprotective signaling repertoire, avoiding the false-negative outcomes that would result from using a compound incapable of engaging the NRF2/HO-1 axis [1].

Mitochondrial ROS and Apoptosis Studies Requiring Distinct Concentration-Response Profiling

Investigations examining mitochondrial oxidative stress and apoptosis mechanisms benefit from 4-HydroxyResveratrol's unique concentration-response characteristics. Class-level evidence indicates that tetrahydroxylated stilbenes exhibit biphasic behavior: enhanced ROS reduction at therapeutic concentrations (10 μM) relative to resveratrol, and distinct mitochondrial depolarization with apoptosis induction at higher concentrations (50 μM) that resveratrol does not elicit [1]. This property makes 4-HydroxyResveratrol the appropriate choice for studies requiring both cytoprotective and pro-apoptotic readouts across a concentration gradient, for validating mitochondrial membrane potential assays, or for examining the mechanistic transition between antioxidant protection and cytotoxicity. Procurement of resveratrol for such studies would obscure the pro-apoptotic window at 50 μM, leading to incomplete characterization of concentration-dependent pharmacology.

Structure-Activity Relationship (SAR) Campaigns Mapping Hydroxylation Effects on Stilbenoid Pharmacology

4-HydroxyResveratrol serves as an essential reference compound in systematic SAR studies aimed at correlating hydroxyl group number and regiochemistry with biological activity among stilbenoids. The comparative data establish that hydroxylation status dictates divergent outcomes across multiple dimensions: MAO inhibitory potency differs by 7.2-fold between piceatannol and resveratrol [1], NRF2/HO-1 activation is present in tetrahydroxy but absent in trihydroxy analogs [2], and cytotoxicity thresholds shift qualitatively with additional hydroxylation [2]. Inclusion of 4-HydroxyResveratrol in compound libraries enables researchers to deconvolute the specific contribution of the 4-position hydroxyl group to these pharmacological parameters, supporting rational design of next-generation stilbenoid derivatives. Procurement of the full panel—resveratrol, piceatannol, oxy-resveratrol, and 4-HydroxyResveratrol—is recommended for comprehensive SAR investigations rather than relying on a single class representative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-HydroxyResveratrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.